(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine and methyl groups, linked to a piperazine ring bearing a chlorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-methylpyridine to obtain 2-chloro-6-methylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 4-(3-chlorophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with the incoming nucleophile.
Scientific Research Applications
(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methylpyridin-3-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a different position of the chlorine atom on the phenyl ring.
(2-Chloro-6-methylpyridin-3-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone: Another isomer with the chlorine atom in a different position on the phenyl ring.
Uniqueness
The uniqueness of (2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from its isomers and other similar compounds.
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-12-5-6-15(16(19)20-12)17(23)22-9-7-21(8-10-22)14-4-2-3-13(18)11-14/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHAWAZIJZIPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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